![molecular formula C10H11NO2 B2433991 N-(3-methoxyphenyl)acrylamide CAS No. 17208-99-0](/img/structure/B2433991.png)
N-(3-methoxyphenyl)acrylamide
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Overview
Description
Scientific Research Applications
- Application : N-(3-methoxyphenyl)prop-2-enamide has been synthesized via a multicomponent Ugi reaction. Tripeptoids derived from Ugi coupling have shown antifungal and antimicrobial activities . Additionally, they serve as low molecular weight gelators (LMWGs), which self-assemble into physical gels through non-covalent interactions .
- Application : The cyclohexyl moiety in tripeptoids has been explored for effective gelation properties . N-(3-methoxyphenyl)prop-2-enamide, with its functional acryl and cyclohexyl groups, may exhibit gelation behavior.
Peptidomimetics and Tripeptoids
Organogelators and Gelation Properties
Structural Characterization
Mechanism of Action
Target of Action
The primary target of N-(3-methoxyphenyl)prop-2-enamide is the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) . TRPV1 is a receptor that plays a crucial role in the body’s response to heat and inflammation .
Mode of Action
N-(3-methoxyphenyl)prop-2-enamide acts as a TRPV1 antagonist . It rapidly and reversibly inhibits the activation of human TRPV1 mediated by capsaicin, acid, or heat . The IC50 values are 3 and 6 nM for capsaicin and heat respectively .
Biochemical Pathways
It is known that trpv1 plays a role in pain perception and inflammation, suggesting that n-(3-methoxyphenyl)prop-2-enamide may influence these processes .
Result of Action
By inhibiting TRPV1, N-(3-methoxyphenyl)prop-2-enamide may help to reduce pain and inflammation . .
properties
IUPAC Name |
N-(3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-10(12)11-8-5-4-6-9(7-8)13-2/h3-7H,1H2,2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKJSAXEBRKYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)prop-2-enamide | |
CAS RN |
17208-99-0 |
Source
|
Record name | N-(3-methoxyphenyl)prop-2-enamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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